molecular formula C11H12BrNO3 B1293977 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1089989-56-9

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B1293977
CAS No.: 1089989-56-9
M. Wt: 286.12 g/mol
InChI Key: PXEQJYTWAJEKNX-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is a chemical compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a bromine atom and a propanamide group attached to a benzodioxane ring system. Benzodioxane derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxane ring system play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the propanamide group differentiates it from other benzodioxane derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQJYTWAJEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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